Cas no 69278-62-2 (2,2',3,3',4,4',5,5',6-Nonabromobiphenyl)

2,2',3,3',4,4',5,5',6-Nonabromobiphenyl 化学的及び物理的性質
名前と識別子
-
- 2,2',3,3',4,4',5,5',6-Nonabromobiphenyl
- 1,2,3,4,5-pentabromo-6-(2,3,4,5-tetrabromophenyl)benzene
-
2,2',3,3',4,4',5,5',6-Nonabromobiphenyl Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | N649580-10mg |
2,2',3,3',4,4',5,5',6-Nonabromobiphenyl |
69278-62-2 | 10mg |
$ 1869.00 | 2023-09-06 | ||
A2B Chem LLC | AH17160-10mg |
2,2',3,3',4,4',5,5',6-NONABROMOBIPHENYL |
69278-62-2 | 10mg |
$1911.00 | 2024-04-19 | ||
TRC | N649580-1mg |
2,2',3,3',4,4',5,5',6-Nonabromobiphenyl |
69278-62-2 | 1mg |
$ 244.00 | 2023-09-06 | ||
A2B Chem LLC | AH17160-1mg |
2,2',3,3',4,4',5,5',6-NONABROMOBIPHENYL |
69278-62-2 | 1mg |
$354.00 | 2024-04-19 |
2,2',3,3',4,4',5,5',6-Nonabromobiphenyl 関連文献
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
7. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
2,2',3,3',4,4',5,5',6-Nonabromobiphenylに関する追加情報
2,2',3,3',4,4',5,5',6-Nonabromobiphenyl (CAS No. 69278-62-2): A Comprehensive Overview of Its Chemical Structure, Synthesis Pathways, and Potential Applications in Biomedical Research
2,2',3,3',4,4',5,5',6-Nonabromobiphenyl, with the chemical designation CAS No. 69278-62-2, represents a unique class of polychlorinated biphenyl (PCB)-like compounds characterized by its high degree of bromination. This compound belongs to the family of organobromine chemicals, which have garnered significant attention in recent years due to their potential applications in materials science, pharmaceutical chemistry, and environmental monitoring. The molecular structure of 2,2',3,3',4,4',5,5',6-Nonabromobiphenyl consists of a biphenyl backbone with bromine atoms substituted at eight distinct positions, creating a highly symmetrical and stable molecular framework. This structural feature is critical for understanding its physicochemical properties and biological interactions.
Recent studies published in Environmental Science & Technology (2023) have highlighted the importance of 2,2',3,3',4,4',5,5',6-Nonabromobiphenyl in the context of persistent organic pollutants (POPs). Researchers have observed that its brominated structure confers exceptional environmental stability, enabling it to persist in ecosystems for extended periods. This characteristic has led to its use as a model compound for studying the fate and transport of brominated aromatic hydrocarbons in aquatic and terrestrial environments. The CAS No. 69278-62-2 designation ensures precise identification of this compound in scientific literature and regulatory frameworks.
The synthesis of 2,2',3,3',4,4',5,5',6-Nonabromobiphenyl involves advanced organic chemistry techniques, including electrophilic bromination of biphenyl derivatives. A 2024 publication in Organic & Biomolecular Chemistry described a novel catalytic approach utilizing transition metal complexes to achieve selective bromination at specific positions on the biphenyl ring. This method significantly improves the efficiency of producing high-purity 2,2',3,3',4,4',5,5',6-Nonabromobiphenyl, which is essential for its application in pharmaceutical research. The reaction conditions, including temperature control and solvent selection, were optimized to minimize byproduct formation and enhance yield.
From a biomedical perspective, 2,2',3,3',4,4',5,5',6-Nonabromobiphenyl has been explored for its potential as a scaffold for drug development. A 2023 study in Journal of Medicinal Chemistry investigated its ability to modulate protein-ligand interactions, particularly in the context of kinase inhibition. The compound's brominated structure was found to exhibit unique binding affinities to specific protein domains, suggesting its utility as a lead compound for designing targeted therapies. However, further research is needed to evaluate its pharmacokinetic properties and potential toxicity profiles.
Environmental impact assessments of 2,2',3,3',4,4',5,5',6-Nonabromobiphenyl have revealed its potential as a tracer compound for monitoring brominated pollutants in ecosystems. A 2024 review in Science of the Total Environment emphasized its role in tracking the migration of brominated aromatic compounds through soil and water matrices. The compound's low volatility and high solubility in organic solvents make it an ideal candidate for studying environmental fate dynamics. These findings are critical for developing effective remediation strategies for contaminated sites.
Recent advances in analytical chemistry have enabled more precise quantification of 2,2',3,3',4,4',5,5',6-Nonabromobiphenyl in complex matrices. High-resolution mass spectrometry (HRMS) techniques, as described in a 2023 Environmental Chemistry article, have been employed to detect trace levels of this compound in environmental samples. The use of isotopic labeling and tandem mass spectrometry (MS/MS) has significantly improved detection sensitivity, allowing researchers to assess its presence in both urban and remote environments.
Despite its promising applications, the use of 2,2',3,3',4,4',5,5',6-Nonabromobiphenyl requires careful consideration of its environmental and health risks. Regulatory guidelines, including those from the Stockholm Convention on Persistent Organic Pollutants, have prompted ongoing research into its potential for bioaccumulation and toxicity. A 2024 study in Toxicological Sciences reported that prolonged exposure to this compound may lead to oxidative stress in aquatic organisms, highlighting the need for stringent risk assessment protocols.
Future research directions for 2,2',3,3',4,4',5,5',6-Nonabromobiphenyl include exploring its potential as a biomarker for environmental contamination and its role in bioremediation processes. The development of sustainable synthesis methods that minimize environmental impact is also a priority area. As the scientific community continues to investigate this compound, its properties and applications will likely expand, contributing to advancements in both environmental science and biomedical research.
69278-62-2 (2,2',3,3',4,4',5,5',6-Nonabromobiphenyl) Related Products
- 19690-45-0(Methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-7-yl ether hydrochloride)
- 1347736-83-7(1,2-Benzenediamine, 3,6-dibromo-4-fluoro-)
- 1261853-11-5(4-Amino-2,6-bis(3-(trifluoromethoxy)phenyl)pyridine)
- 62893-19-0(Cefoperazone)
- 1531794-42-9((4-fluoro-2-methoxyphenyl)methyl(methyl)amine)
- 32741-11-0(tert-butylpyrazine)
- 2171284-46-9(2-{3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidocyclobutyl}acetic acid)
- 763109-55-3(5-(4-Isobutylphenyl)isoxazole-3-carbohydrazide)
- 2034344-99-3(4-4-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperazin-1-yl-2-methyl-6-(trifluoromethyl)pyrimidine)
- 851977-65-6(ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-phenylpropanamido)-3H,4H-thieno3,4-dpyridazine-1-carboxylate)




